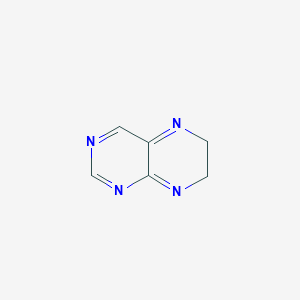
6,7-Dihydropteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dihydropteridine is a member of 6,7-dihydropteridines.
Dihydropteridine belongs to the class of organic compounds known as pteridines and derivatives. These are polycyclic aromatic compounds containing a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring to form pyrimido(4, 5-b)pyrazine. Dihydropteridine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dihydropteridine is primarily located in the cytoplasm and mitochondria.
Applications De Recherche Scientifique
Enzymatic Activity and Inhibition
6,7-Dihydropteridine serves as a substrate for several enzymes, most notably This compound reductase . This enzyme catalyzes the conversion of 5,6,7,8-tetrahydropteridine to this compound, playing a crucial role in the biosynthesis of tetrahydrobiopterin, a cofactor essential for the production of neurotransmitters such as dopamine and serotonin .
Inhibition of Bruton's Tyrosine Kinase (BTK)
Recent studies have identified derivatives of this compound as potent inhibitors of Bruton's tyrosine kinase (BTK), an enzyme implicated in B-cell malignancies. For instance, N5-substituted 6,7-dioxo-6,7-dihydropteridine compounds have been shown to exhibit significant inhibitory activity against BTK with IC50 values ranging from 1.9 nM to 236.6 nM .
| Compound | IC50 (nM) | Cellular Activity (IC50 μM) |
|---|---|---|
| 1 | >100 | >100 |
| 6 | 1.9 | 9.37 ± 1.16 |
| 7 | 2.4 | 10.08 ± 1.18 |
| Ibrutinib | - | 6.18 ± 1.44 |
This table summarizes the inhibitory effects of various compounds based on the dihydropteridine scaffold against BTK and their cellular activities against Ramos lymphoma cells.
Therapeutic Implications
The application of this compound derivatives extends into therapeutic domains:
Cancer Treatment
Due to their ability to inhibit BTK effectively, compounds derived from this compound are being explored as potential treatments for B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. The selectivity and potency of these compounds suggest they may offer advantages over existing therapies with fewer side effects .
Neurological Disorders
Given the role of tetrahydrobiopterin in neurotransmitter synthesis, manipulating the levels of dihydropteridine could have implications in treating neurological disorders characterized by neurotransmitter deficiencies. Research into the modulation of this pathway could lead to novel therapeutic strategies for conditions such as Parkinson's disease and schizophrenia .
Case Studies and Research Findings
Several studies have documented the effects of dihydropteridine derivatives in both in vitro and in vivo models:
- Study on BTK Inhibition : A study reported that compounds derived from the dihydropteridine scaffold significantly inhibited BTK activity and reduced B-cell proliferation in Ramos cells comparable to the FDA-approved drug Ibrutinib .
- Neurotransmitter Regulation : Research has indicated that alterations in dihydropteridine metabolism can impact dopamine synthesis pathways, suggesting potential therapeutic avenues for mood disorders and schizophrenia .
Propriétés
Formule moléculaire |
C6H6N4 |
|---|---|
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
6,7-dihydropteridine |
InChI |
InChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4H,1-2H2 |
Clé InChI |
KVDQMARGGBLIJM-UHFFFAOYSA-N |
SMILES |
C1CN=C2C(=N1)C=NC=N2 |
SMILES canonique |
C1CN=C2C(=N1)C=NC=N2 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















